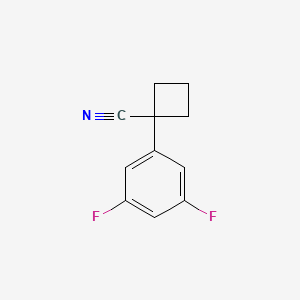
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile
Overview
Description
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9F2N and a molecular weight of 193.19 g/mol . It is characterized by the presence of a cyclobutane ring attached to a 3,5-difluorophenyl group and a carbonitrile group. This compound is used primarily in research settings and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 3,5-difluorobenzyl chloride with cyclobutanecarbonitrile under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The cyclobutane ring can be oxidized to form cyclobutanone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers use this compound to study the effects of fluorinated aromatic compounds on biological systems. It can serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.
Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may have potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties. This can affect how the compound interacts with molecular targets, such as enzymes or receptors, in biological systems. The cyclobutane ring provides a rigid framework that can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile can be compared to other fluorinated aromatic compounds and cyclobutanecarbonitriles:
1-(4-Fluorophenyl)cyclobutanecarbonitrile: This compound has a single fluorine atom on the phenyl ring, which may result in different reactivity and stability compared to the difluorinated version.
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile: The cyclopentane ring in this compound provides a different ring size, which can affect its chemical properties and reactivity.
1-(3,5-Difluorophenyl)cyclobutanecarboxylic acid: The carboxylic acid group in this compound offers different functional group reactivity compared to the carbonitrile group.
The uniqueness of this compound lies in its combination of a difluorinated aromatic ring and a cyclobutane ring with a carbonitrile group, which provides a distinct set of chemical and physical properties.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGJWXQDRWERLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


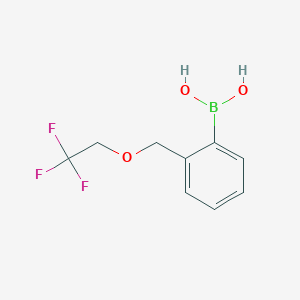

![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)
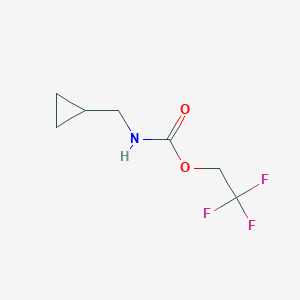
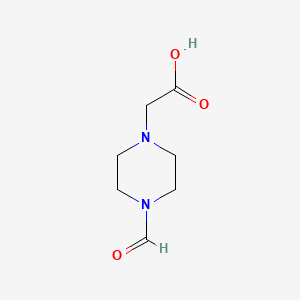
![[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid](/img/structure/B1400862.png)
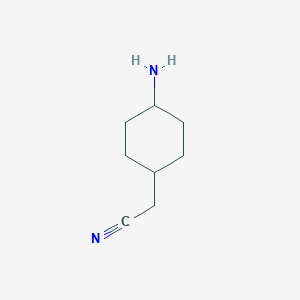
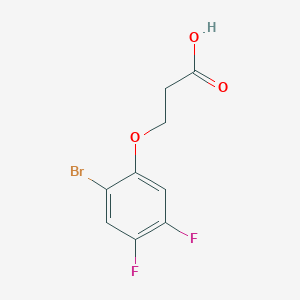

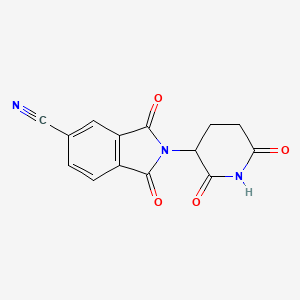
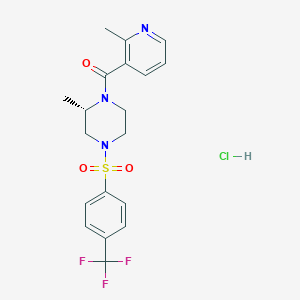
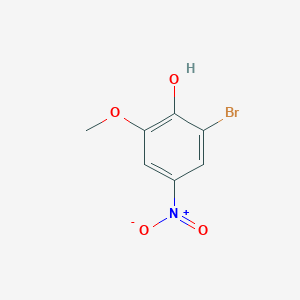

![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)
